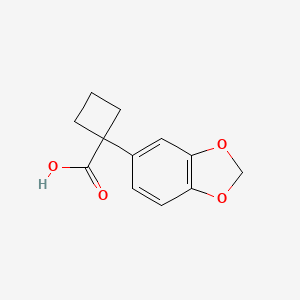
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Cat. No. B3393212
Key on ui cas rn:
202737-28-8
M. Wt: 220.22 g/mol
InChI Key: HMFWQYJNPXGQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06124354
Procedure details


The title compound was prepared in an analogous manner to that in Example 9 from 3,4-methylenedioxyphenylacetonitrile and 1,3-dibromopropane. 2.1 eq of NaH and 1.1 eq of 1,3-dibromopropane were used. The mixture of 3,4-methylenedioxyphenylacetonitrile and 1,3-dibromopropane was added at 0° C. The afforded 1-(3,4-methylenedioxyphenyl)cyclobutanecarbonitrile was purified by chromatography on silica gel using petroleum ether-EtOAc 94:6 as eluent. The product (11 mmol) was then refluxed with KOH (33 mmol) in ethyleneglycol (16.6 mL) and H2O (1.4 mL) for 7 h. The cooled mixture was extracted with Et2O. The aqueous layer was acidified and extracted with Et2O. The crude was chromatographed on silica gel using EtOAc-HOAc 99:1 as eluent to give the desired product. The yield was 1.1 g (26%); 1H NMR (CDCl3) δ 1.80-1.95 (m, 1H), 1.97-2.12 (m, 1H), 2.40-2.50 (m, 2H), 2.75-2.85 (m, 2H), 5.91 (s, 2H), 6.75-6.80 (m, 3H).






[Compound]
Name
product
Quantity
11 mmol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]#N)=[CH:4][C:3]=2[O:2]1.Br[CH2:14][CH2:15][CH2:16]Br.[H-].[Na+].[OH-:20].[K+].[OH2:22]>C(O)CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]3([C:11]([OH:22])=[O:20])[CH2:16][CH2:15][CH2:14]3)=[CH:4][C:3]=2[O:2]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Five
[Compound]
|
Name
|
product
|
|
Quantity
|
11 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
16.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The afforded 1-(3,4-methylenedioxyphenyl)cyclobutanecarbonitrile was purified by chromatography on silica gel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The cooled mixture was extracted with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was chromatographed on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C1(CCC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

